REACTION_CXSMILES
|
Cl[C:2]1[CH2:19][C:18]2[C:17]([OH:20])=[C:16]3[C:7]([C:8](=[O:22])[C:9]4[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=4[C:15]3=[O:21])=[C:6]([OH:23])[C:5]=2[CH2:4][CH:3]=1.C(O)(=[O:26])C>>[OH:23][C:6]1[C:5]2[CH2:4][CH2:3][C:2](=[O:26])[CH2:19][C:18]=2[C:17]([OH:20])=[C:16]2[C:7]=1[C:8](=[O:22])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=1[C:15]2=[O:21]
|
Name
|
9-chloro-7,10-dihydro-6,11-dihydroxy-5,12-naphthacenedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CCC=2C(=C3C(C=4C=CC=CC4C(C3=C(C2C1)O)=O)=O)O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
There was prepared
|
Type
|
STIRRING
|
Details
|
was stirred for a further 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
At the conclusion of this time the mixture was poured onto ice (ca. 25 g)
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted with chloroform (25 ml,×4) the chloroform extracts
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed from the filtrate under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with ether
|
Type
|
CUSTOM
|
Details
|
further dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(C=3C=CC=CC3C(C2=C(C=2CC(CCC12)=O)O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 mg | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |